methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux . This method offers high yields and reusability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and yield. The use of functionalized nanoporous silica as a catalyst is particularly advantageous due to its large surface-to-volume ratio, which enhances catalytic efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazoline derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
METHYL 2-({2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives
- 5-arylisoindolo[2,1-a]quinolin-11(6aH)-ones
Uniqueness
METHYL 2-({2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific structural features and the presence of both isoindoloquinazoline and thiazole moieties
Properties
Molecular Formula |
C25H22N4O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C25H22N4O5S/c1-13(2)20-19(24(33)34-3)27-25(35-20)26-18(30)12-28-21-14-8-4-5-9-15(14)23(32)29(21)17-11-7-6-10-16(17)22(28)31/h4-11,13,21H,12H2,1-3H3,(H,26,27,30) |
InChI Key |
DTOIPJXVWUVPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.